Micrococcin P1

Description

BenchChem offers high-quality Micrococcin P1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Micrococcin P1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGFYNRGFWXAKA-QMXXNAFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O9S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317185 | |

| Record name | Micrococcin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1144.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67401-56-3 | |

| Record name | Micrococcin P1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67401-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micrococcin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Siege: Unraveling the Mechanism of Action of Micrococcin P1

For Immediate Release

A Deep Dive into the Ribosomal Inhibition Strategy of a Potent Thiopeptide Antibiotic

This technical guide provides a comprehensive overview of the mechanism of action of Micrococcin P1, a member of the thiopeptide class of antibiotics. Synthesized for researchers, scientists, and drug development professionals, this document details the molecular interactions, inhibitory effects, and experimental methodologies used to elucidate the function of this potent antimicrobial agent.

Micrococcin P1 exerts its antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. This guide will dissect the precise binding site, the subsequent disruption of key translational processes, and the mechanisms by which bacteria can develop resistance.

Executive Summary

Micrococcin P1 is a macrocyclic thiopeptide antibiotic that demonstrates significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as certain protozoa and viruses. Its primary mechanism of action is the inhibition of bacterial protein synthesis. By binding to a specific site on the large ribosomal subunit (50S), Micrococcin P1 effectively stalls the elongation phase of translation, leading to a bacteriostatic effect. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Molecular Target and Binding Site

The primary target of Micrococcin P1 is the bacterial 70S ribosome, specifically the 50S subunit. Structural studies have revealed that Micrococcin P1 binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding site is located within the GTPase-associated center of the ribosome, a critical region for the function of translational GTPase factors.

The interaction is highly specific, involving key nucleotides of the 23S rRNA and amino acid residues of the L11 protein. This precise fit is crucial for the high-affinity binding and subsequent inhibitory action of the antibiotic.

Inhibition of Protein Synthesis Elongation

Micrococcin P1 is an acceptor-site-specific inhibitor of ribosomal protein synthesis.[1] Its binding to the ribosome sterically hinders the association of essential elongation factors, namely Elongation Factor-Tu (EF-Tu) and Elongation Factor-G (EF-G).[1]

The process of inhibition can be broken down into the following key steps:

-

Binding to the Ribosome: Micrococcin P1 binds to the cleft between the 23S rRNA and the L11 protein on the 50S ribosomal subunit.

-

Interference with EF-Tu Binding: The presence of Micrococcin P1 at this site physically obstructs the binding of the EF-Tu-GTP-aminoacyl-tRNA ternary complex to the ribosomal A-site. This prevents the delivery of the next amino acid to be incorporated into the growing polypeptide chain.

-

Inhibition of EF-G Binding and Translocation: Micrococcin P1 also interferes with the binding of EF-G, a GTPase that catalyzes the translocation of the peptidyl-tRNA from the A-site to the P-site.[1] This inhibition of translocation effectively freezes the ribosome on the mRNA, preventing further elongation of the polypeptide chain.

The following diagram illustrates the inhibitory effect of Micrococcin P1 on the elongation stage of protein synthesis.

References

Micrococcin P1 discovery and historical background

An In-depth Technical Guide to Micrococcin P1: Discovery and Historical Background

Introduction

Micrococcin P1 is a potent thiopeptide antibiotic belonging to the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) class.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains, as well as antiprotozoal, antimalarial, and antiviral properties.[3][4] This document provides a comprehensive overview of the discovery, historical context, biological activity, mechanism of action, and key experimental protocols related to Micrococcin P1, intended for researchers, scientists, and drug development professionals.

Discovery and Historical Background

The history of Micrococcin P1 is marked by its early discovery, a subsequent loss that halted research, and a modern resurgence fueled by new producing strains and the power of total synthesis.

-

1948: Micrococcin P1 was first isolated from a Micrococcus sp. by Su at Oxford.[5]

-

1951: The antibiotic was purified, and its basic physico-chemical properties were described by Heatley and Doery.[5]

-

Post-1951: The original producing strain was lost, which led to a significant hiatus in research on this antibiotic family for over two decades.[1][5]

-

The 2000s: Renewed interest was sparked by the identification of new producing organisms, including food-borne bacteria like Staphylococcus equorum and other Staphylococcus and Bacillus species.[6][7][8]

-

2009: The precise structure and absolute stereochemistry of Micrococcin P1, which had been ambiguous for decades, were definitively confirmed through total synthesis by the research group of Ciufolini.[3][9][10] This breakthrough was crucial for understanding its mode of action and enabling further medicinal chemistry efforts.[3][11]

Biological Activity and Quantitative Data

Micrococcin P1 demonstrates potent activity against a range of pathogens. Its mode of action is primarily bacteriostatic.[6] The antimicrobial spectrum is largely confined to Gram-positive bacteria, with no reported activity against Gram-negative organisms.[6][12]

Table 1: Antibacterial Activity of Micrococcin P1

| Target Organism | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 1974149 | 2 | [13] |

| Enterococcus faecalis | 1674621 | 1 | [13] |

| Streptococcus pyogenes | 1744264 | 1 | [13] |

| Listeria monocytogenes | (95 strains) | Not specified | [6] |

| Gram-positive bacteria | (130/138 strains) | Not specified | [6] |

| Gram-negative bacteria | (37 strains) | No inhibition | [6] |

Table 2: Antiprotozoal and Antiviral Activity of Micrococcin P1

| Target Organism | Metric | Value | Reference |

| Plasmodium falciparum | MIC | 32-63 nM | [13] |

| Plasmodium falciparum | IC₅₀ | 35 nM | [2] |

| Hepatitis C Virus (HCV) | EC₅₀ | 0.1-0.5 μM | [13][14] |

| Mycobacterium tuberculosis (intracellular) | IC₈₀ | ~1 μM | [13] |

Mechanism of Action

Antibacterial Action

Micrococcin P1 inhibits bacterial growth by targeting protein synthesis.[1][2] It specifically binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][11] This site is also known as the GTPase-associated center (GAC). This binding event physically obstructs the association of essential elongation factors, namely EF-Tu and EF-G, with the ribosome.[1][8] Consequently, the translocation step of polypeptide chain elongation is halted, leading to the cessation of protein synthesis.[1]

Antiviral Action (HCV)

Against Hepatitis C virus, Micrococcin P1 acts at a different stage. It inhibits viral entry into host cells during the attachment step.[14] Studies have identified the viral glycoprotein E2 as the putative molecular target.[14]

Biosynthesis

As a thiopeptide, Micrococcin P1 is not synthesized by non-ribosomal peptide synthetases. Instead, it is assembled ribosomally as a precursor peptide.[11] This precursor peptide then undergoes extensive post-translational modifications, including the dehydration of serine residues and cyclization, to form the final, biologically active macrocyclic structure.[11]

Key Experimental Protocols

Isolation and Purification from S. equorum

This protocol is adapted from methodologies used to purify Micrococcin P1 from culture supernatants.[6][15]

-

Cell Culture: Grow Staphylococcus equorum WS 2733 in a suitable broth medium (e.g., BHI broth) at 30°C for 24 hours.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 12,000 x g, 20 min, 4°C). The active compound is in the supernatant.

-

Concentration: Add ammonium sulfate to the culture supernatant to precipitate proteins and peptides, including Micrococcin P1.

-

Resuspension: Resuspend the resulting pellet in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Chromatography: Apply the resuspended sample to a reversed-phase chromatography column (e.g., C18 silica gel).

-

Elution: Elute the bound compounds using a gradient of an organic solvent (e.g., isopropanol or acetonitrile) in water with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Purity Analysis: Confirm the molecular mass (1143 Da) and purity of the fractions containing Micrococcin P1 using electrospray mass spectrometry.[6][15]

Antimicrobial Susceptibility Testing

Critical Dilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation: Prepare a series of two-fold dilutions of purified Micrococcin P1 in a suitable liquid growth medium in a microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the target bacterium.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of Micrococcin P1 that completely inhibits visible growth of the bacterium.

Checkerboard Assay for Synergy: This assay is used to assess the interaction between two antimicrobial agents (e.g., Micrococcin P1 and another antibiotic).[8]

-

Plate Setup: In a microtiter plate, create a two-dimensional array of concentrations. Dilute Micrococcin P1 along the rows and a second antibiotic along the columns.

-

Inoculation & Incubation: Inoculate and incubate the plate as described for the MIC assay.

-

Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Conclusion

Micrococcin P1 remains a molecule of significant interest due to its unique structure, potent biological activity, and novel mechanism of action. Originally lost to science, its rediscovery and structural elucidation have opened new avenues for research. Its efficacy against drug-resistant pathogens like MRSA and M. tuberculosis, coupled with its activity against viruses and parasites, underscores its potential as a scaffold for the development of new therapeutic agents. The detailed protocols and data presented here serve as a foundational resource for professionals engaged in the exploration and development of this promising thiopeptide antibiotic.

References

- 1. toku-e.com [toku-e.com]

- 2. researchgate.net [researchgate.net]

- 3. Micrococcin P1: structure, biology and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Micrococcin P1 | AgriBiotix [agribiotix.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. The Macrocyclic Peptide Antibiotic Micrococcin P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection and evaluation of the antimicrobial activity of Micrococcin P1 isolated from commensal and environmental staphylococcal isolates against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Total synthesis of micrococcin P1 - UBC Library Open Collections [open.library.ubc.ca]

- 11. Micrococcin P1: Structure, biology and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. toku-e.com [toku-e.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Micrococcin P1, a naturally occurring macrocyclic peptide inhibiting hepatitis C virus entry in a pan-genotypic manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Micrococcin P1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micrococcin P1, a potent thiopeptide antibiotic, has garnered significant interest within the scientific community due to its broad-spectrum activity against various pathogens. This technical guide provides a comprehensive overview of the structural and chemical properties of Micrococcin P1. It includes a detailed compilation of its physicochemical characteristics, spectroscopic data, and a summary of its mechanism of action. Furthermore, this document outlines a standard experimental protocol for the isolation and purification of Micrococcin P1 and presents visual representations of its chemical structure, isolation workflow, and inhibitory pathway to facilitate a deeper understanding of this complex molecule.

Introduction

Micrococcin P1 is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the thiopeptide class.[1] It exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.[2][3] The intricate molecular architecture of Micrococcin P1, characterized by a highly modified macrocyclic structure containing multiple thiazole rings and a central pyridine core, is crucial for its biological function.[1] Understanding the detailed structure and chemical properties of Micrococcin P1 is paramount for its potential development as a therapeutic agent.

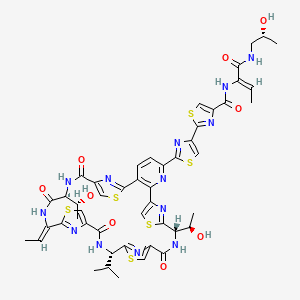

Chemical Structure

The chemical structure of Micrococcin P1 is a complex macrocyclic peptide. Its backbone is extensively modified with thiazole rings, derived from cysteine residues, and a central 2,3,6-trisubstituted pyridine ring. The structure also features several other modified amino acids, including dehydroalanine and dehydrobutyrine residues. The definitive structure and stereochemistry of Micrococcin P1 were confirmed through total synthesis.

Caption: Chemical structure of Micrococcin P1.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Micrococcin P1 is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₄₉N₁₃O₉S₆ | [4] |

| Molecular Weight | 1144.4 g/mol | [4] |

| CAS Number | 67401-56-3 | [4] |

| Appearance | White, amorphous powder | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [6] |

| Purity | >95% by HPLC | |

| Storage Conditions | -20°C | [4] |

| Specific Rotation [α]²⁰D | -65.9 (c 0.83, MeOH:acetone = 2:1) | [5] |

| UV Absorption (λmax) | 220 nm (log ε 5.05), 349 nm (log ε 4.29) in MeOH | [5] |

Spectroscopic Data

The structural elucidation of Micrococcin P1 has been heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for Micrococcin P1 in DMSO-d₆.

| Residue/Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Thiazoles (6) | 8.13, 8.29, 8.32, 8.43, 8.46, 8.59 (s) | Multiple signals | [5] |

| Pyridine | 8.32, 8.45 (d) | Multiple signals | [5] |

| N-H Protons | 7.94, 7.98, 8.21, 8.69, 9.54, 9.85 | - | [5] |

| Valine (V) | Various | Various | [4] |

| Threonine (T) (2) | Various | Various | [4] |

| Didehydrobutyrine (Dhb) (2) | Various | Various | [4] |

| 2-Hydroxypropylamide (HPA) | Various | Various | [4] |

Note: For a complete and detailed assignment of all proton and carbon signals, refer to the cited literature.

Mechanism of Action

Micrococcin P1 exerts its potent antibacterial activity by inhibiting protein synthesis in susceptible bacteria. It specifically targets the bacterial ribosome, a critical cellular machinery for protein production.

The mechanism involves the following key steps:

-

Binding to the Ribosome: Micrococcin P1 binds to a cleft formed between the 23S ribosomal RNA (rRNA) and the ribosomal protein L11, which are components of the 50S ribosomal subunit.[1][7]

-

Inhibition of Elongation Factors: This binding event sterically hinders the interaction of elongation factors, such as Elongation Factor-G (EF-G), with the ribosome.[1]

-

Blockade of Translocation: The prevention of EF-G binding effectively stalls the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon.

-

Cessation of Protein Synthesis: The halt in translocation leads to the cessation of polypeptide chain elongation, ultimately resulting in bacterial cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model [frontiersin.org]

- 3. Micrococcin P1 | AgriBiotix [agribiotix.com]

- 4. The Macrocyclic Peptide Antibiotic Micrococcin P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Concerning the mode of action of micrococcin upon bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Micrococcin P1: An In-depth Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micrococcin P1 is a potent thiopeptide antibiotic with a significant antimicrobial profile, primarily targeting Gram-positive bacteria. This document provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of clinically relevant pathogens. Furthermore, it elucidates the molecular mechanism of action, focusing on the inhibition of bacterial protein synthesis. Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside visualizations of the key pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Antimicrobial Spectrum of Micrococcin P1

Micrococcin P1 exhibits a narrow but potent spectrum of activity, primarily against Gram-positive bacteria. It has demonstrated significant efficacy against various strains, including drug-resistant variants. Notably, it shows limited to no activity against Gram-negative bacteria. The antimicrobial activity is quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table summarizes the reported MIC values of Micrococcin P1 against a selection of Gram-positive bacteria. These values have been compiled from various studies and demonstrate the potent nature of this antibiotic.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1974149 | 2 | [1] |

| Staphylococcus aureus | KCTC 1927 | 0.05 - 0.8 | [2] |

| Staphylococcus aureus | (MRSA) | 0.5 - 1.0 | [3] |

| Enterococcus faecalis | 1674621 | 1 | [1] |

| Streptococcus pyogenes | 1744264 | 1 | [1] |

| Kocuria rhizophila | KCTC 1915 | 0.05 - 0.8 | [2] |

| Bacillus subtilis | KCTC 1021 | 0.05 - 0.8 | [2] |

| Listeria monocytogenes | (95 strains) | Inhibited | [4] |

Mechanism of Action

Micrococcin P1 exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3] Its primary target is the bacterial ribosome, specifically the 50S subunit.

Molecular Target and Inhibition Pathway

Micrococcin P1 binds to a cleft formed between the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA), encompassing helices 43 and 44.[5][6] This binding site is located within the GTPase-associated center (GAC) of the ribosome, a critical region for the function of translational GTPase factors, such as Elongation Factor G (EF-G).

The binding of Micrococcin P1 to this site physically obstructs the binding of EF-G to the ribosome.[5] EF-G is essential for the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to the next codon. By preventing EF-G binding, Micrococcin P1 effectively stalls the ribosome, leading to a cessation of polypeptide chain elongation and ultimately inhibiting bacterial growth.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The following protocol is a generalized methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7][8]

Broth Microdilution MIC Assay

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

-

Micrococcin P1 stock solution (in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

96-well sterile microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of Micrococcin P1 Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the highest concentration of Micrococcin P1 to be tested into well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Micrococcin P1 at which there is no visible growth of the bacteria. This can be determined by visual inspection or using a microplate reader.

-

Conclusion

Micrococcin P1 is a promising thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. Its well-defined mechanism of action, involving the specific inhibition of ribosomal protein synthesis, makes it an interesting candidate for further investigation and development. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the full potential of this antimicrobial agent. Further studies, including in vivo efficacy and safety profiling, are warranted to fully assess its therapeutic utility.

References

- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Macrocyclic Peptide Antibiotic Micrococcin P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

Micrococcin P1: A Technical Guide to its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micrococcin P1, a thiopeptide antibiotic, exhibits potent bacteriostatic activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes, and Listeria monocytogenes. Its mechanism of action involves the inhibition of ribosomal protein synthesis, a critical pathway for bacterial viability. This technical guide provides a comprehensive overview of Micrococcin P1's antibacterial activity, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its molecular mechanism and relevant laboratory workflows.

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive infections necessitates the exploration of novel antimicrobial agents. Micrococcin P1, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising candidate. It is produced by various bacterial species, including those from the genera Micrococcus, Staphylococcus, and Bacillus[1]. This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to the anti-Gram-positive activity of Micrococcin P1.

Spectrum of Activity and Potency

Micrococcin P1 demonstrates selective and potent activity against a wide range of Gram-positive bacteria while being inactive against Gram-negative bacteria[2]. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Data Presentation: Quantitative Susceptibility Data

The following table summarizes the MIC values of Micrococcin P1 against various Gram-positive bacteria as reported in the literature.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.6 - 10 | [3] |

| Staphylococcus aureus | Newman | 0.6 - 10 | [3] |

| Staphylococcus aureus | USA300 (MRSA) | 0.6 - 10 | [3] |

| Staphylococcus aureus | ATCC 33591 (MRSA) | 0.6 - 10 | [3] |

| Staphylococcus aureus | KCTC 1927 | 0.05 - 0.8 | [4] |

| Enterococcus faecalis | ATCC 29212 | Not explicitly stated, but active | [1] |

| Streptococcus pyogenes | ATCC 19615 | Not explicitly stated, but active | [5] |

| Listeria monocytogenes | ATCC 19115 | Not explicitly stated, but active | [2] |

| Bacillus subtilis | ATCC 6633 | 0.05 - 0.8 | [4] |

| Kocuria rhizophila | KCTC 1915 | 0.05 - 0.8 | [4] |

| Vancomycin-Resistant Enterococci (VRE) | Clinical Isolates | 0.25 - 8.0 | [6] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 0.25 - 8.0 | [6] |

Mechanism of Action: Inhibition of Protein Synthesis

Micrococcin P1 exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to a cleft formed by the 23S rRNA and the L11 protein on the large (50S) ribosomal subunit. This binding event sterically hinders the association of elongation factors, such as EF-G and EF-Tu, with the ribosome, thereby arresting the elongation phase of protein synthesis.

Mandatory Visualization: Signaling Pathway

Caption: Mechanism of action of Micrococcin P1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial activity of Micrococcin P1.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Micrococcin P1 stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for OD600 measurement)

Procedure:

-

Preparation of Micrococcin P1 dilutions: a. Prepare a series of twofold dilutions of the Micrococcin P1 stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 128 µg/mL to 0.06 µg/mL. b. Add 100 µL of CAMHB to all wells of the test microtiter plate. c. Transfer 100 µL of the highest concentration of Micrococcin P1 to the first column of wells, resulting in a 1:2 dilution. d. Using a multichannel pipettor, perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Inoculate each well of the microtiter plate containing the Micrococcin P1 dilutions and control wells with 10 µL of the diluted bacterial suspension. b. Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is the lowest concentration of Micrococcin P1 at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Mandatory Visualization: Experimental Workflow

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Transcription-Translation (TX-TL) Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of Micrococcin P1 on bacterial protein synthesis using a cell-free system.

Materials:

-

Bacterial cell-free extract (e.g., from E. coli)

-

Buffer and energy solution for TX-TL

-

Reporter plasmid DNA (e.g., encoding GFP under a constitutive promoter)

-

Micrococcin P1 at various concentrations

-

Nuclease-free water

-

384-well microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Reaction Setup: a. On ice, prepare a master mix containing the cell-free extract, buffer, and energy solution according to the manufacturer's instructions or a published protocol[7]. b. In the wells of a 384-well plate, add the desired concentrations of Micrococcin P1. Include a no-antibiotic control. c. Add the reporter plasmid DNA to each well. d. Initiate the reaction by adding the master mix to each well.

-

Incubation: a. Incubate the plate in a plate reader at the optimal temperature for the cell-free system (e.g., 29°C) for a specified time (e.g., 8 hours).

-

Data Acquisition: a. Measure the fluorescence of the reporter protein (e.g., GFP) at regular intervals throughout the incubation period.

-

Data Analysis: a. Plot the fluorescence intensity over time for each concentration of Micrococcin P1. b. The reduction in the rate of fluorescence increase or the final fluorescence intensity in the presence of Micrococcin P1 indicates inhibition of protein synthesis. c. The IC50 value (the concentration of Micrococcin P1 that inhibits 50% of protein synthesis) can be calculated from the dose-response curve.

Conclusion

Micrococcin P1 is a potent inhibitor of Gram-positive bacteria with a well-defined mechanism of action targeting ribosomal protein synthesis. The data and protocols presented in this technical guide provide a valuable resource for the scientific community engaged in the research and development of new antibacterial agents. Further investigation into the in vivo efficacy, safety profile, and potential for resistance development will be crucial in determining the clinical utility of Micrococcin P1.

References

- 1. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Macrocyclic Peptide Antibiotic Micrococcin P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Micrococcin P1 | AgriBiotix [agribiotix.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Shield: A Technical Guide to the Anti-HCV Properties of Micrococcin P1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) remains a significant global health challenge, necessitating the exploration of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. This technical guide delves into the antiviral properties of Micrococcin P1, a macrocyclic thiopeptide antibiotic, against HCV. Recent research has identified Micrococcin P1 as a potent, pan-genotypic inhibitor of HCV entry, offering a promising new avenue for anti-HCV drug development. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the mechanism of action of Micrococcin P1, tailored for a scientific audience.

Quantitative Assessment of Anti-HCV Activity

Micrococcin P1 demonstrates potent and broad activity against a range of HCV genotypes. The following table summarizes the key quantitative data from in vitro studies, highlighting its efficacy and safety profile.

| Parameter | HCV Genotype/Cell Line | Value | Reference |

| EC50 | Jc1 (genotype 2a) in Huh-7.5 cells | 0.1 - 0.5 µM | [1][2] |

| EC50 | TN (genotype 1a) in Huh-7.5 cells | 0.1 - 0.5 µM | [1][2] |

| EC50 | Genotypes 1-7 (chimeric viruses) | Low micromolar range | [1] |

| CC50 | Huh-7.5 cells | > 30 µM | [1] |

EC50 (Half maximal effective concentration): The concentration of Micrococcin P1 that inhibits 50% of viral activity. CC50 (Half maximal cytotoxic concentration): The concentration of Micrococcin P1 that causes 50% cytotoxicity to the host cells.

Mechanism of Action: Inhibition of HCV Entry

Studies have elucidated that Micrococcin P1 exerts its anti-HCV effect by specifically targeting the entry stage of the viral life cycle.[1] The primary mechanism involves the inhibition of the attachment of the virus to the host cell.[1]

Molecular Target: HCV Glycoprotein E2

The molecular target of Micrococcin P1 has been identified as the HCV envelope glycoprotein E2.[1] This was determined through the selection of drug-resistant viral mutants. Viruses that acquired resistance to Micrococcin P1 consistently displayed mutations in the E2 glycoprotein, specifically at amino acid positions that are crucial for receptor binding.[1] This direct interaction with a key viral entry protein underscores the specificity of Micrococcin P1's antiviral activity.

Signaling Pathway of HCV Entry and Inhibition by Micrococcin P1

HCV entry into a hepatocyte is a complex, multi-step process involving the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 and occludin. The initial attachment is a critical step that is disrupted by Micrococcin P1.

References

In Vitro Activity of Micrococcin P1 Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Micrococcin P1, a thiopeptide antibiotic, has demonstrated potent bactericidal activity against M. tuberculosis. This document provides a comprehensive technical overview of the in vitro activity of Micrococcin P1, detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Efficacy Data

Micrococcin P1 exhibits significant potency against M. tuberculosis both in axenic culture and within host cells. The following tables summarize the key quantitative data on its in vitro and intracellular activity.

Table 1: In Vitro Activity of Micrococcin P1 against Mycobacterium tuberculosis

| Parameter | Value | Reference Strain(s) |

| Minimum Inhibitory Concentration (MIC) | 32-63 nM | M. tuberculosis |

Table 2: Intracellular Activity of Micrococcin P1 against Mycobacterium tuberculosis

| Parameter | Value | Host Cell Line | Bacterial Strain |

| 80% Inhibitory Concentration (IC80) | ~1 µM | RAW 264.7 Macrophages | M. tuberculosis H37Rv |

| Selectivity Index | >500 | HepG2 & THP-1 cells | M. tuberculosis |

Note: The high selectivity index indicates low cytotoxicity against human cell lines.[1]

Mechanism of Action

Micrococcin P1 exerts its bactericidal effect by inhibiting protein synthesis in mycobacteria.[2][3] Biochemical studies have elucidated that its primary target is the bacterial ribosome.

Specifically, Micrococcin P1 binds to a cleft formed between the 23S rRNA and the ribosomal protein L11.[2][3] This binding action physically obstructs the association of essential elongation factors, namely EF-Tu and EF-G, with the ribosome.[2][3] The interference with these factors effectively stalls the elongation phase of protein synthesis, leading to a cessation of bacterial growth and ultimately cell death.[2][3] Resistance to Micrococcin P1 has been linked to mutations in the gene encoding the L11 ribosomal protein (rplK).[2]

Experimental Protocols

The following sections detail the generalized methodologies for assessing the in vitro activity of Micrococcin P1 against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method, a standard for susceptibility testing of M. tuberculosis.

a) Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Micrococcin P1 stock solution (dissolved in a suitable solvent like DMSO).

-

Sterile 96-well microtiter plates.

-

Inoculum of M. tuberculosis standardized to a McFarland standard (e.g., 0.5).

b) Procedure:

-

Prepare serial twofold dilutions of Micrococcin P1 in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of M. tuberculosis and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of Micrococcin P1 that results in no visible growth of M. tuberculosis.

Intracellular Activity Assay

This assay evaluates the efficacy of Micrococcin P1 against M. tuberculosis residing within macrophages.

a) Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

M. tuberculosis strain expressing a reporter gene (e.g., GFP or luciferase) for easier quantification.

-

Micrococcin P1.

-

96-well tissue culture plates.

b) Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Infect the macrophage monolayer with the reporter-expressing M. tuberculosis at a specific multiplicity of infection (MOI), for instance, 10:1.

-

Incubate for several hours to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of Micrococcin P1 to the infected cells.

-

Incubate the plates for 3-4 days at 37°C in a 5% CO2 atmosphere.

-

Assess the intracellular bacterial load by measuring the reporter signal (fluorescence or luminescence).

-

The IC80 is calculated as the concentration of Micrococcin P1 that reduces the intracellular bacterial signal by 80% compared to untreated control cells.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the impact of Micrococcin P1 on mycobacterial protein translation using a cell-free system.

a) Materials:

-

Cell-free extract from M. smegmatis or M. tuberculosis containing ribosomes and translation factors.

-

Amino acid mixture, including a radiolabeled amino acid (e.g., [35S]-methionine).

-

An energy source mix (ATP, GTP).

-

A messenger RNA (mRNA) template encoding a reporter protein.

-

Micrococcin P1.

-

Trichloroacetic acid (TCA).

b) Procedure:

-

Combine the mycobacterial cell-free extract, amino acid mixture, and energy source in a reaction tube.

-

Add varying concentrations of Micrococcin P1 to the reaction mixtures.

-

Initiate the translation reaction by adding the mRNA template.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and precipitate the newly synthesized proteins using cold TCA.

-

Collect the protein precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.

-

Quantify the radioactivity of the precipitate using a scintillation counter.

-

The level of inhibition is determined by comparing the radioactivity in the drug-treated samples to a no-drug control.

Effect on Other Signaling Pathways

Current scientific literature focuses on the direct inhibition of protein synthesis as the primary mechanism of action for Micrococcin P1 against M. tuberculosis. There is no available evidence to suggest that Micrococcin P1 significantly affects other broader bacterial signaling pathways, such as the stringent response or two-component systems, at concentrations relevant to its antimicrobial activity. Its high specificity for the ribosome suggests a targeted mode of action.

Conclusion

Micrococcin P1 is a potent inhibitor of Mycobacterium tuberculosis with a well-defined mechanism of action targeting protein synthesis. Its high in vitro and intracellular efficacy, coupled with a favorable selectivity index, underscores its potential as a lead compound for the development of new antitubercular therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-TB drug candidates.

References

- 1. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micrococcin P1 - A bactericidal thiopeptide active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro transcription-translation assay. [bio-protocol.org]

Methodological & Application

Determining the Potency of a Thiopeptide Antibiotic: A Protocol for Ascertaining the Minimum Inhibitory Concentration of Micrococcin P1

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Micrococcin P1, a potent thiopeptide antibiotic. Micrococcin P1 exhibits significant activity against a range of Gram-positive bacteria, including clinically important pathogens, by inhibiting ribosomal protein synthesis.[1][2] Accurate determination of its MIC is a critical step in preclinical assessment and drug development. The following protocol is based on the widely accepted broth microdilution method, with specific modifications to accommodate the hydrophobic nature of antimicrobial peptides like Micrococcin P1.[3][4][5]

Quantitative Data Summary

The following table summarizes previously reported MIC values of Micrococcin P1 against various bacterial strains. These values serve as a reference for expected outcomes.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus 1974149 | 2 | [6] |

| Enterococcus faecalis 1674621 | 1 | [6] |

| Streptococcus pyogenes 1744264 | 1 | [6] |

| Gram-positive strains (general) | 0.05 - 0.8 | [7] |

| Vancomycin-resistant Enterococci (VRE) | 0.25 - 8.0 | [8][9] |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 8.0 | [8][9] |

| Mycobacterium spp. | 0.25 - 8.0 | [8][9] |

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of Micrococcin P1.

Caption: Workflow for MIC determination of Micrococcin P1.

Detailed Experimental Protocol

This protocol is adapted from standard broth microdilution methods with considerations for antimicrobial peptides.[10][11][12]

Materials

-

Micrococcin P1 (purity >95%)[1]

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile polypropylene 96-well round-bottom microtiter plates[5]

-

Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

-

Tryptic Soy Agar (TSA) or other suitable solid media

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (37°C)

Preparation of Reagents and Bacterial Inoculum

-

Micrococcin P1 Stock Solution:

-

Micrococcin P1 is soluble in DMSO, ethanol, and methanol.[1][13] Due to its potential for precipitation in aqueous solutions, prepare a concentrated primary stock solution in 100% DMSO.

-

Aseptically weigh a precise amount of Micrococcin P1 and dissolve it in sterile DMSO to a final concentration of 1280 µg/mL. Vortex thoroughly to ensure complete dissolution. Store at -20°C.[1]

-

-

Bacterial Inoculum Preparation:

-

From a fresh culture (18-24 hours) on a TSA plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density at 600 nm (OD₆₀₀) that corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3] This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

-

Broth Microdilution Assay

-

Plate Setup:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene microtiter plate.

-

-

Serial Dilution of Micrococcin P1:

-

Prepare an intermediate dilution of the Micrococcin P1 stock solution in CAMHB. For example, dilute the 1280 µg/mL stock to create a working solution at twice the highest desired final concentration (e.g., 128 µg/mL).

-

Add 100 µL of the working Micrococcin P1 solution to the first column of wells, resulting in the highest test concentration.

-

Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum (prepared in step 2.2) to each well from column 1 to 11. Do not add bacteria to column 12.

-

The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Incubation and MIC Determination

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of Micrococcin P1 that completely inhibits visible growth of the organism.[14][15]

-

Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

-

Results can also be read using a microplate reader by measuring the OD₆₀₀. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.[11]

-

Mechanism of Action Signaling Pathway

Micrococcin P1 inhibits bacterial growth by targeting protein synthesis. It binds to the 23S rRNA and the L11 protein complex of the bacterial ribosome, which interferes with the binding of elongation factors and ultimately halts protein translocation.[1][2]

Caption: Inhibition of protein synthesis by Micrococcin P1.

References

- 1. toku-e.com [toku-e.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. protocols.io [protocols.io]

- 13. bioaustralis.com [bioaustralis.com]

- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Application Notes and Protocols for Agar Diffusion Assay with Micrococcin P1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micrococcin P1 is a potent thiopeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including clinically important pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.[1][2] Its mechanism of action involves the inhibition of ribosomal protein synthesis, making it a valuable subject of study for novel antibiotic development.[3] The agar diffusion assay is a fundamental and widely used method for evaluating the antimicrobial activity of substances like Micrococcin P1. This document provides detailed application notes and a comprehensive protocol for performing an agar diffusion assay to assess the efficacy of Micrococcin P1.

Principle of the Assay

The agar diffusion assay relies on the diffusion of an antimicrobial agent from a point source through a solid agar medium seeded with a target microorganism. As the agent diffuses, a concentration gradient is established. If the microorganism is susceptible to the agent, a zone of growth inhibition will form around the point of application. The diameter of this zone is proportional to the concentration of the antimicrobial agent and the susceptibility of the microorganism.

Data Presentation

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | ATCC 29213 | 0.2 |

| Staphylococcus aureus | MRSA USA300 | 0.6 - 10 |

| Staphylococcus aureus | MRSA ATCC 33591 | 0.6 - 10 |

| Enterococcus faecalis | ATCC 29212 | 0.4 |

| Listeria monocytogenes | EGD-e | 0.1 |

| Bacillus subtilis | ATCC 6633 | 0.05 |

Experimental Protocol: Agar Well Diffusion Assay for Micrococcin P1

This protocol details the agar well diffusion method, which is well-suited for determining the antimicrobial activity of soluble agents like Micrococcin P1.

Materials

-

Micrococcin P1 (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (90 mm or 100 mm)

-

Sterile swabs

-

Sterile cork borer (6-8 mm diameter) or sterile pipette tips

-

Micropipettes and sterile tips

-

Incubator (35-37°C)

-

Cultures of target Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis)

-

Tryptic Soy Broth (TSB) or other suitable bacterial culture broth

-

McFarland turbidity standards (0.5)

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

Procedure

1. Preparation of Micrococcin P1 Stock Solution:

-

Due to its hydrophobic nature, Micrococcin P1 should be dissolved in a suitable organic solvent.[4]

-

Aseptically weigh a precise amount of Micrococcin P1 powder.

-

Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C.

2. Preparation of Test Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.

-

Inoculate the colonies into a tube containing 4-5 mL of TSB.

-

Incubate the broth culture at 37°C for 2-6 hours, or until it reaches the exponential growth phase.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by diluting with sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

3. Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Pour the sterile MHA into petri dishes to a uniform depth of approximately 4 mm.

-

Allow the agar to solidify completely at room temperature on a level surface.

4. Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

5. Agar Well Diffusion:

-

Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the inoculated agar plates.

-

Prepare serial dilutions of the Micrococcin P1 stock solution in sterile DMSO or a suitable broth to achieve the desired test concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, etc.).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each Micrococcin P1 dilution into a separate well.

-

Include a negative control well containing only the solvent (DMSO) to ensure it does not inhibit bacterial growth.

-

Optionally, include a positive control well with a known antibiotic effective against the test organism.

6. Incubation:

-

Allow the plates to stand at room temperature for at least 30-60 minutes to permit pre-diffusion of the Micrococcin P1 into the agar.

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

7. Data Collection and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each well using a ruler or calipers.

-

The measurements should be taken from the underside of the plate.

-

Record the zone diameters in millimeters (mm).

-

A larger zone of inhibition indicates greater susceptibility of the bacterium to Micrococcin P1 at that concentration.

Mandatory Visualizations

Caption: Workflow for the Agar Well Diffusion Assay of Micrococcin P1.

Caption: Simplified Mechanism of Action of Micrococcin P1.

References

- 1. researchgate.net [researchgate.net]

- 2. The Macrocyclic Peptide Antibiotic Micrococcin P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boosting Antimicrobial Peptides by Hydrophobic Oligopeptide End Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

Application Notes and Protocols for Testing Micrococcin P1 Synergy with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic antimicrobial effects of Micrococcin P1 in combination with other antibiotics. The methodologies outlined are essential for preclinical research and drug development programs aiming to explore new therapeutic strategies to combat antibiotic resistance.

Micrococcin P1 is a thiopeptide antibiotic that inhibits protein synthesis in Gram-positive bacteria.[1][2] It functions by binding to a cleft between the ribosomal protein L11 and the 23S rRNA, interfering with the binding of elongation factors and thereby inhibiting protein translocation.[1][2] Combining Micrococcin P1 with other antibiotics can offer a promising strategy to enhance efficacy and overcome resistance.[2][3]

Key Synergy Testing Methodologies

The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent (no interaction), or antagonistic.[4][5][6] The primary methods to assess these interactions in vitro are the checkerboard assay and the time-kill curve assay.[6][7]

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[4][8][9] It involves testing a matrix of decreasing concentrations of two drugs to identify the minimum inhibitory concentration (MIC) of each drug when used in combination. The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[4]

Protocol: Microtiter Plate Checkerboard Assay [2][4][9]

-

Preparation of Antibiotic Stock Solutions:

-

Prepare stock solutions of Micrococcin P1 and the second antibiotic in an appropriate solvent (e.g., DMSO, ethanol, methanol).[1]

-

The concentration of the stock solutions should be at least 10 times the expected MIC of the test organism.

-

-

Preparation of Microtiter Plates:

-

Use a 96-well microtiter plate.

-

Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well.

-

Create serial twofold dilutions of Micrococcin P1 along the y-axis (rows A-G) and the second antibiotic along the x-axis (columns 1-10).

-

Row H will contain only the dilutions of the second antibiotic (Micrococcin P1 control), and column 11 will contain only the dilutions of Micrococcin P1 (second antibiotic control). Column 12 will serve as the growth control (no antibiotics).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well with 50 µL of the prepared bacterial suspension.

-

The final volume in each well will be 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis and FICI Calculation:

-

Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

-

Interpretation of FICI Values: [4][5][10]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Experimental Workflow for Checkerboard Assay

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time.[7][11][12] This method assesses the rate of bacterial killing by single and combined antibiotics.

Protocol: Time-Kill Curve Assay [13][14]

-

Preparation:

-

Prepare antibiotic solutions at concentrations corresponding to the MICs determined from the checkerboard assay (or a range of concentrations if MICs are unknown).

-

Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing broth.

-

-

Experimental Setup:

-

Set up flasks for each condition:

-

Growth control (no antibiotic)

-

Micrococcin P1 alone

-

Second antibiotic alone

-

Combination of Micrococcin P1 and the second antibiotic

-

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

Collect samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

-

Viable Cell Counting:

-

Perform serial dilutions of each sample.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]

-

Indifference is a < 2-log10 change in CFU/mL.

-

Antagonism is a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]

-

Quantitative Data on Micrococcin P1 Synergy

A study investigating the synergistic effects of Micrococcin P1 (MP1) against Methicillin-resistant Staphylococcus aureus (MRSA) Xen31 using a checkerboard assay yielded the following results.[2]

| Antibiotic | Class | Mode of Action | FICI | Interaction |

| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase | 0.05 | Synergy |

| Tetracycline | Tetracycline | Inhibits protein synthesis (30S subunit) | 0.13 - 0.18 | Synergy |

| Penicillin G | Beta-lactam | Inhibits cell wall synthesis | 0.13 - 0.18 | Synergy |

| Chloramphenicol | Amphenicol | Inhibits protein synthesis (50S subunit) | 0.13 - 0.18 | Synergy |

| Fusidic Acid | Fusidane | Inhibits protein synthesis (elongation factor G) | 0.13 - 0.18 | Synergy |

| Gentamicin | Aminoglycoside | Inhibits protein synthesis (30S subunit) | > 0.5 | Indifference |

| Streptomycin | Aminoglycoside | Inhibits protein synthesis (30S subunit) | > 0.5 | Indifference |

| Kanamycin | Aminoglycoside | Inhibits protein synthesis (30S subunit) | > 0.5 | Indifference |

| Erythromycin | Macrolide | Inhibits protein synthesis (50S subunit) | > 0.5 | Indifference |

Data sourced from a study on MRSA Xen31.[2]

Mechanism of Action of Micrococcin P1

Micrococcin P1 exerts its antibacterial effect by targeting the bacterial ribosome, specifically inhibiting the elongation step of protein synthesis.[1]

Mechanism of Action of Micrococcin P1

Caption: Mechanism of Micrococcin P1 action at the bacterial ribosome.

References

- 1. toku-e.com [toku-e.com]

- 2. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.igem.wiki [static.igem.wiki]

- 13. journals.asm.org [journals.asm.org]

- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Checkerboard Assay Featuring Micrococcin P1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic, additive, indifferent, or antagonistic effects of Micrococcin P1 in combination with another antimicrobial agent.

Introduction

Micrococcin P1 is a thiopeptide antibiotic known for its potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of ribosomal protein synthesis.[3][4] The checkerboard assay is a common in vitro method used to assess the interactions between two antimicrobial agents, providing valuable information for the development of new combination therapies.[5][6][7] This document outlines the protocol for conducting a checkerboard assay with Micrococcin P1.

Key Concepts

The interaction between two antimicrobial agents is quantified by the Fractional Inhibitory Concentration (FIC) Index. This index is calculated based on the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[5][8][9]

FIC Index Calculation:

FIC Index = FICA + FICB

Where:

-

FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)[8]

-

FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)[8]

Interpretation of the FIC Index: [5][10]

| FIC Index | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additivity |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Experimental Protocol

This protocol is divided into two main stages: determination of the Minimum Inhibitory Concentration (MIC) for individual agents and the checkerboard assay for the combination.

Materials

-

Micrococcin P1 (store at -20°C)[3]

-

Second antimicrobial agent of interest

-

Susceptible bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (35 ± 2°C)[11]

-

Appropriate solvents for dissolving Micrococcin P1 (e.g., DMSO, ethanol, methanol) and the second agent.[3]

Stage 1: MIC Determination of Individual Agents

-

Prepare Stock Solutions: Dissolve Micrococcin P1 and the second antimicrobial agent in a suitable solvent to create high-concentration stock solutions.

-

Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8][10]

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent separately in CAMHB to test a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Stage 2: Checkerboard Assay

-

Plate Setup:

-

In a 96-well plate, add 50 µL of CAMHB to each well.

-

Along the x-axis (e.g., columns 1-10), create serial dilutions of Micrococcin P1.

-

Along the y-axis (e.g., rows A-G), create serial dilutions of the second antimicrobial agent.

-

This creates a matrix of wells with varying concentrations of both drugs.[5][10]

-

-

Control Wells:

-

Include a row with serial dilutions of Micrococcin P1 alone (to re-determine its MIC).

-

Include a column with serial dilutions of the second agent alone (to re-determine its MIC).

-

Include a growth control well (inoculum, no drugs) and a sterility control well (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.[10]

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[8]

-

Data Collection: After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm using a microplate reader. The lowest concentration of each drug in combination that inhibits growth is the MIC of the combination.

Data Presentation

The results of the checkerboard assay can be summarized in the following table.

| Micrococcin P1 Conc. (µg/mL) | Drug B Conc. (µg/mL) | Growth (+/-) | FIC A | FIC B | FIC Index | Interpretation |

| MICA alone | 0 | - | 1 | 0 | 1 | - |

| MICA combo 1 | Conc. 1 | - | ||||

| MICA combo 2 | Conc. 2 | - | ||||

| ... | ... | - | ||||

| 0 | MICB alone | - | 0 | 1 | 1 | - |

| Conc. 1 | MICB combo 1 | - | ||||

| Conc. 2 | MICB combo 2 | - | ||||

| ... | ... | - |

Experimental Workflow Diagram

Caption: Workflow of the checkerboard assay for Micrococcin P1.

Signaling Pathway of Micrococcin P1